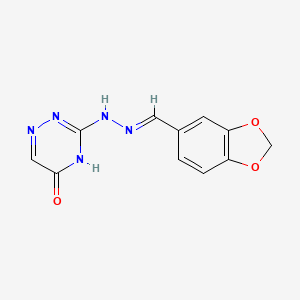
1-(4,6-diphenyl-2-pyrimidinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-diphenyl-2-pyrimidinyl)ethanone, also known as DPE, is a chemical compound that belongs to the pyrimidine class of compounds. It has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 1-(4,6-diphenyl-2-pyrimidinyl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. In cancer cells, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In plants, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to inhibit the activity of enzymes involved in the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development.
Biochemical and Physiological Effects
1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In plants, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to inhibit stem elongation and promote the formation of lateral shoots, leading to enhanced crop yield and quality.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,6-diphenyl-2-pyrimidinyl)ethanone has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a wide range of applications. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 1-(4,6-diphenyl-2-pyrimidinyl)ethanone. One direction is to further investigate its anti-cancer properties and potential use as an anti-cancer drug. Another direction is to explore its potential as a plant growth regulator and its effects on crop yield and quality. Additionally, further research is needed to understand its mechanism of action and potential applications in material science.
Méthodes De Synthèse
The synthesis of 1-(4,6-diphenyl-2-pyrimidinyl)ethanone involves the reaction of 4,6-diphenyl-2-pyrimidinamine with acetyl chloride in the presence of a base. The resulting product is a white crystalline solid with a melting point of 177-179°C. The purity of the product can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Applications De Recherche Scientifique
1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been the subject of extensive research due to its potential applications in various fields. In medicine, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been used as a plant growth regulator to enhance crop yield and quality. In material science, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been used as a precursor for the synthesis of various organic compounds, including polymers and dyes.
Propriétés
IUPAC Name |
1-(4,6-diphenylpyrimidin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13(21)18-19-16(14-8-4-2-5-9-14)12-17(20-18)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLENYXZUEWOLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4,6-diphenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)


![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087701.png)

![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)
![ethyl 3-(2-fluorobenzyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6087732.png)

![2-(1-(2,2-dimethylpropyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6087739.png)
![4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087741.png)